molecular formula C20H21N3OS B11149863 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone

1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11149863
M. Wt: 351.5 g/mol
InChI Key: WETFMFIHIIUNTA-UHFFFAOYSA-N
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Description

1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone , a derivative of piperidine and thiazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{S}

This structure features a phenylpiperidine moiety linked to a thiazole ring, suggesting potential interactions with various biological targets.

1. CNS Activity

Research indicates that compounds similar to this one exhibit significant central nervous system (CNS) activity. The piperidine structure is known for its ability to cross the blood-brain barrier, which may contribute to its efficacy in treating neurological disorders. For example, derivatives have shown promise in treating conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing neuroinflammation .

2. Antitumor Activity

Studies have demonstrated that related compounds possess antitumor properties. For instance, certain derivatives were found to inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves inducing apoptosis and cell cycle arrest in malignant cells .

3. Metabolic Syndrome Treatment

The compound has been investigated for its effects on metabolic syndrome components, including insulin resistance and obesity. It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and associated with metabolic disorders . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.

Case Study 1: CNS Disorders

A study involving a related compound demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease. The treatment group exhibited reduced levels of amyloid-beta plaques and improved memory retention compared to the control group .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with derivatives of this compound showed IC50 values indicating potent cytotoxicity. For example, one derivative exhibited an IC50 of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-FU .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Inhibition of key enzymes involved in steroid metabolism contributes to its effects on metabolic syndrome.

Scientific Research Applications

CNS Disorders

Research indicates that compounds similar to 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone may inhibit enzymes related to cognitive decline. Specifically, they have been studied for their potential to treat conditions such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter levels and reducing oxidative stress .

Metabolic Syndrome

This compound has shown promise in the treatment of metabolic syndrome, which includes disorders like type 2 diabetes and obesity. It acts by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in glucose metabolism and fat accumulation . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced blood pressure.

Case Studies

A study evaluated the antimicrobial activity of similar compounds derived from piperidine and thiazole structures. These derivatives demonstrated significant antimicrobial effects against various bacterial strains, indicating their potential as lead compounds for antibiotic development .

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures exhibit promising results against cancer cell lines, particularly liver cancer cells. Molecular docking studies have suggested that these compounds interact effectively with target proteins involved in cancer progression .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
CNS DisordersInhibition of neurotransmitter breakdownPotential treatment for Alzheimer's disease
Metabolic SyndromeInhibition of 11β-hydroxysteroid dehydrogenase type 1Improved insulin sensitivity
Antimicrobial ActivityDisruption of bacterial cell wallsSignificant activity against tested strains
Anticancer ActivityInteraction with proteins involved in cell proliferationEffective against liver cancer cell lines

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

1-(4-phenylpiperidin-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C20H21N3OS/c24-19(14-18-15-25-20(21-18)23-10-4-5-11-23)22-12-8-17(9-13-22)16-6-2-1-3-7-16/h1-7,10-11,15,17H,8-9,12-14H2

InChI Key

WETFMFIHIIUNTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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